Cas no 7452-59-7 (n-Octyl Chloroformate)

n-Octyl Chloroformate 化学的及び物理的性質
名前と識別子
-
- Carbonochloridic acid,octyl ester
- n-Octyl Chloroformate
- octyl carbonochloridate
- CHLOROFORMIC ACID N-OCTYL ESTER
- octyl chloroformate
- Carbonochloridic acid octyl ester
- InChI=1/C9H17ClO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
- 7452-59-7
- 6TN2WP97MB
- DTXSID9064710
- starbld0016564
- SCHEMBL184446
- Carbonochloridic acid, octyl ester
- n-octylchloroformate
- EINECS 231-224-9
- VFXVAXFIFHSGNR-UHFFFAOYSA-
- 1-Octyl chloroformate
- FT-0636491
- D89288
- CHLOROFORMICACIDN-OCTYLESTER
- MFCD00000652
- Octyl chloridocarbonate #
- AMY4096
- Octyl chloroformate, 97%
- NS00037629
- octyl chlorocarboxylate
- DB-055888
- Chloroformic Acid Octyl Ester; 1-OctylChloroformate; Octyl Chloroformate; n-Octyl Chloroformate
-
- MDL: MFCD00000652
- インチ: InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
- InChIKey: VFXVAXFIFHSGNR-UHFFFAOYSA-N
- SMILES: CCCCCCCCOC(=O)Cl
計算された属性
- 精确分子量: 192.09200
- 同位素质量: 192.092
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 8
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- XLogP3: 何もない
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 0.984
- Boiling Point: 123°C/30mmHg(lit.)
- フラッシュポイント: 75 °C
- Refractive Index: 1.43-1.432
- PSA: 26.30000
- LogP: 3.72230
- Solubility: 水に溶けない
- じょうきあつ: 0.2±0.4 mmHg at 25°C
n-Octyl Chloroformate Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:warning
- 危害声明: H227-H290-H300+H310+H330-H314
- Warning Statement: P210-P234-P260-P262-P264-P270-P271-P280-P284-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P233-P405-P406-P501
- 危険物輸送番号:UN 2742
- 危険カテゴリコード: 34-23-23/24/25
- セキュリティの説明: 45-36/37/39-26-27
-
危険物標識:
- HazardClass:6.1(a)
- Packing Group:II
- 包装グループ:II
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R34; R23; R23/24/25
- 安全术语:6.1(a)
n-Octyl Chloroformate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
n-Octyl Chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB139675-25 ml |
Chloroformic acid n-octyl ester, 95%; . |
7452-59-7 | 95% | 25 ml |
€211.30 | 2024-04-16 | |
TRC | O239980-25g |
n-Octyl Chloroformate |
7452-59-7 | 25g |
$238.00 | 2023-05-17 | ||
TRC | O239980-1g |
n-Octyl Chloroformate |
7452-59-7 | 1g |
$68.00 | 2023-05-17 | ||
1PlusChem | 1P003PAH-1g |
CHLOROFORMIC ACID N-OCTYL ESTER |
7452-59-7 | 95% | 1g |
2024-04-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236245-5g |
Octyl chloroformate, |
7452-59-7 | 5g |
¥338.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | UB405-5ml |
n-Octyl Chloroformate |
7452-59-7 | 97.0%(GC&T) | 5ml |
¥365.6 | 2023-09-02 | |
1PlusChem | 1P003PAH-5g |
CHLOROFORMIC ACID N-OCTYL ESTER |
7452-59-7 | 95% | 5g |
2024-04-21 | ||
TRC | O239980-10g |
n-Octyl Chloroformate |
7452-59-7 | 10g |
$ 132.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74945-5ml |
Chloroformic Acid n-Octyl Ester |
7452-59-7 | 97% | 5ml |
¥418.0 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236245-5 g |
Octyl chloroformate, |
7452-59-7 | 5g |
¥338.00 | 2023-07-11 |
n-Octyl Chloroformate 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
9. Back matter
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
n-Octyl Chloroformateに関する追加情報
Introduction to N-Octyl Chloroformate (CAS No. 7452-59-7) in Modern Chemical Research
N-Octyl Chloroformate, with the chemical formula C₉H₁₇ClO₂ and CAS number 7452-59-7, is a significant compound in the field of organic synthesis and pharmaceutical development. This octyl ester of chloroformic acid has garnered considerable attention due to its versatile applications in chemical modifications, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound’s unique structural properties, characterized by a long hydrocarbon chain and a reactive chloroformate group, make it an invaluable reagent in various synthetic pathways.
The CAS No. 7452-59-7 identifier is a crucial reference point for researchers and industrial chemists, ensuring precise identification and handling of this chemical. N-Octyl Chloroformate is primarily utilized as an acylating agent, facilitating the introduction of ester functionalities into molecules. This capability is particularly relevant in drug discovery, where ester-linked compounds often exhibit enhanced bioavailability and metabolic stability. Recent advancements in medicinal chemistry have highlighted the role of such derivatives in developing novel therapeutic agents.
In the realm of pharmaceutical research, N-Octyl Chloroformate has been explored for its potential in modifying peptide and protein-based drugs. The long alkyl chain of the octyl group provides favorable solubility characteristics, making it suitable for formulation studies aimed at improving drug delivery systems. For instance, researchers have investigated its use in creating prodrugs that release active pharmaceutical ingredients under specific physiological conditions. Such innovations align with the growing demand for targeted therapies that enhance efficacy while minimizing side effects.
Moreover, the reactivity of the chloroformate moiety in N-Octyl Chloroformate allows for efficient coupling reactions with nucleophiles, including amines and alcohols. This property has been leveraged in the synthesis of complex molecules, such as conjugates used in immunotherapy. Recent studies have demonstrated its utility in generating antibody-drug conjugates (ADCs), where precise chemical linkers are essential for ensuring controlled drug release at tumor sites. The stability and reactivity profile of CAS No 7452-59-7 make it a preferred choice for such high-value applications.
Industrial applications of N-Octyl Chloroformate extend beyond pharmaceuticals into agrochemicals and polymer science. In agrochemical research, derivatives of this compound have been examined for their role as intermediates in synthesizing herbicides and fungicides. The octyl group’s hydrophobic nature enhances the lipophilicity of these derivatives, improving their absorption and translocation within plant tissues. Similarly, in polymer chemistry, N-Octyl Chloroformate has been employed to modify polymeric materials, imparting specific functional properties that are critical for advanced material applications.
The safety and handling protocols for CAS No 7452-59-7 are rigorously followed in research laboratories to ensure optimal performance without compromising personnel safety. While it is not classified as a hazardous substance under standard regulatory frameworks, proper ventilation and personal protective equipment (PPE) are recommended during its use to mitigate any potential exposure risks. This aligns with global best practices in chemical management, emphasizing both efficiency and safety.
Recent breakthroughs in synthetic methodologies have further expanded the utility of N-Octyl Chloroformate. Researchers have developed novel catalytic systems that enhance the efficiency of chloroformate-based reactions, reducing byproduct formation and improving yield rates. These advancements are particularly significant in large-scale production scenarios, where cost-effectiveness and sustainability are paramount considerations. The integration of green chemistry principles into these processes underscores the industry’s commitment to environmentally responsible practices.
The role of N-Octyl Chloroformate (CAS No 7452-59-7) in academic research continues to evolve with emerging technologies such as flow chemistry and high-throughput screening. These innovations enable faster discovery cycles by allowing rapid testing of multiple reaction conditions simultaneously. The compound’s adaptability makes it a valuable tool in these high-tech environments, contributing to accelerated progress in drug development pipelines.
In conclusion, N-Octyl Chloroformate represents a cornerstone compound in modern chemical research, with far-reaching implications across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity profile have positioned it as a key intermediate in numerous synthetic pathways. As research methodologies advance, the applications of this compound will undoubtedly expand, reinforcing its importance as a versatile chemical reagent.
7452-59-7 (n-Octyl Chloroformate) Related Products
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)




